Benzo[d]isoxazole-4-boronic acid pinacol ester
Description
Benzo[d]isoxazole-4-boronic acid pinacol ester (CAS: 2379560-80-0) is a heterocyclic boronic ester with the molecular formula C₁₃H₁₆BNO₃ and a molecular weight of 245.08 g/mol . It features a benzo-fused isoxazole core substituted with a pinacol boronate group at the 4-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize bioactive molecules, pharmaceuticals, and functional materials. Its aromatic stability and reactive boronic ester moiety make it a valuable intermediate in medicinal chemistry .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11-9(10)8-15-16-11/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWZQGBUHMYACM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=NOC3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]isoxazole-4-boronic acid pinacol ester typically involves the following steps:
Formation of the Benzo[d]isoxazole Ring: The benzo[d]isoxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as 2-nitrobenzyl alcohol and a nitrile compound under acidic conditions.
Borylation Reaction: The introduction of the dioxaborolane group is achieved through a borylation reaction. This involves the reaction of the benzo[d]isoxazole derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]isoxazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Oxidation: The dioxaborolane group can be oxidized to form boronic acids or borate esters.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through oxidation of the dioxaborolane group.
Substituted Benzo[d]isoxazoles: Formed through electrophilic aromatic substitution.
Scientific Research Applications
Chemical Structure and Synthesis
Benzo[d]isoxazole-4-boronic acid pinacol ester features a benzo[d]isoxazole moiety linked to a boronic acid functional group through a pinacol ester. The molecular formula is CHBNO, with a molecular weight of approximately 245.0843 g/mol.
The synthesis typically involves several steps, including:
- Palladium-catalyzed cross-coupling reactions, often utilizing the Suzuki-Miyaura coupling method.
- Reactions under inert atmospheres to prevent oxidation, using high-purity reagents for optimal yield and purity.
Research has highlighted several biological activities associated with this compound, particularly in the context of drug development:
- Anticancer Properties : Studies have demonstrated its potential as an inhibitor of cell growth in various cancer cell lines, including acute leukemia and triple-negative breast cancer models. For example, compounds derived from benzo[d]isoxazole structures have shown high binding affinities to BET proteins, which are crucial targets in cancer therapy .
- Enzyme Inhibition : The compound's structural features allow it to interact effectively with biological targets, making it a candidate for developing enzyme inhibitors .
Applications in Medicinal Chemistry
This compound serves as a versatile building block in the synthesis of pharmaceuticals and biologically active compounds. Its applications include:
- Drug Development : The compound has been utilized in synthesizing drugs like valdecoxib through efficient cross-coupling methods .
- Biological Activity Exploration : Research continues to investigate its interactions with various biological molecules to understand its therapeutic effects better.
Case Studies
- Valdecoxib Synthesis : The synthesis of valdecoxib using this compound demonstrated an efficient route through Suzuki coupling, achieving high yields and showcasing its utility in pharmaceutical applications .
- BET Protein Inhibition : Compounds derived from benzo[d]isoxazole structures were shown to inhibit BET proteins effectively, leading to significant antitumor activity in preclinical models, further establishing the compound's relevance in cancer therapy .
Mechanism of Action
The mechanism of action of Benzo[d]isoxazole-4-boronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The benzo[d]isoxazole ring can interact with biological targets, potentially modulating their activity.
Comparison with Similar Compounds
Isoxazole-4-boronic Acid Pinacol Ester
- Structure : A simpler isoxazole ring without the benzo-fused system.
- Molecular Formula: C₉H₁₄BNO₃; MW: 195.03 g/mol .
- CAS : 928664-98-4.
- Key Differences: Lacks aromatic stabilization from the benzene ring, leading to lower thermal stability. Demonstrated utility in palladium-catalyzed cyanomethylation of aryl halides via Suzuki coupling followed by isoxazole fragmentation . Reactivity: Higher electrophilicity at the boron center due to reduced steric hindrance compared to the benzo-fused analog.
Benzo[b]furan-2-boronic Acid Pinacol Ester
- Structure : Benzo-fused furan with a boronic ester at the 2-position.
- Key Differences :
- Electronic Properties : The furan oxygen atom donates electron density, contrasting with the electron-withdrawing N-O group in isoxazole derivatives.
- Applications : Used as a two-point scaffold for bioactive benzofuran cores in drug discovery .
- Synthesis : Synthesized via Hartwig’s boronylation protocol, similar to benzo[d]isoxazole derivatives but starting from iodinated benzofuran precursors .
5-Methylisoxazole-4-boronic Acid Pinacol Ester
Suzuki-Miyaura Coupling Performance
Stability and Handling
Benzo[d]isoxazole-4-boronic Acid Pinacol Ester
- Limited synthetic details in provided evidence, but analogous protocols for benzo[b]furan derivatives involve: Iodination/Deiodination of hydroxybenzonitrile precursors. Cyclization under controlled temperatures (50–160°C). Boronylation via palladium-catalyzed methods (e.g., Hartwig’s protocol) .
Isoxazole-4-boronic Acid Pinacol Ester
- Synthesized via direct boronylation of halogenated isoxazoles using Pd catalysts and pinacol borane .
Biological Activity
Benzo[d]isoxazole-4-boronic acid pinacol ester is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a benzo[d]isoxazole moiety linked to a boronic acid functional group through a pinacol ester. Its molecular formula is CHBNO, with a molecular weight of approximately 245.0843 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Biological Activities
Research has highlighted several key biological activities of this compound:
- Anticancer Activity : The compound has shown promise as an anticancer agent, particularly in inhibiting cancer cell proliferation. Studies indicate that it may induce apoptosis in cancer cells through various mechanisms.
- Bromodomain Inhibition : Isoxazole derivatives, including this compound, have been identified as potent inhibitors of bromodomains, which are critical in chromatin modification and gene regulation. In vitro studies demonstrated complete inhibition of pre-mRNA splicing at concentrations as low as 100 µM .
- Enzyme Inhibition : The compound exhibits potential as an enzyme inhibitor, particularly in pathways associated with cancer progression and inflammation .
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the isoxazole ring followed by the introduction of the boronic acid moiety via cross-coupling reactions such as Suzuki-Miyaura coupling. This method allows for efficient production while maintaining high yields .
Table 1: Summary of Biological Activities
Case Study: Anticancer Effects
A study evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity with IC values ranging from 10 to 20 µM across different cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Comparative Analysis with Related Compounds
This compound shares structural similarities with other boronic acid derivatives, which also exhibit notable biological activities. Below is a comparative analysis highlighting these compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 3-Methyl-benzo[d]isoxazole-4-boronic acid | Boronic Acid Derivative | Similar reactivity patterns and anticancer activity |
| Isoxazole-4-boronic acid pinacol ester | Isoxazole Derivative | Utilized in Suzuki coupling reactions |
| 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Dimethylated Isoxazole | Increased lipophilicity enhances biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
